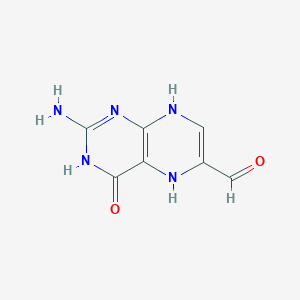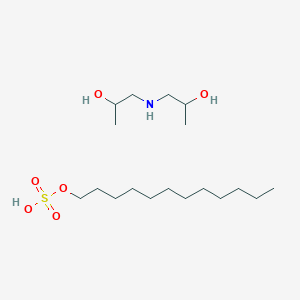
Bis(2-hydroxypropyl)ammonium decyl sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hydroxypropyl)ammonium decyl sulphate: is a chemical compound with the molecular formula C16H37NO6S . It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is a valuable trait in formulations requiring emulsification, foaming, or wetting properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxypropyl)ammonium decyl sulphate typically involves the reaction of decyl sulphate with bis(2-hydroxypropyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient production of large quantities of the compound while maintaining consistent quality. The process involves the precise control of reactant flow rates, temperature, and pressure to achieve optimal production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2-hydroxypropyl)ammonium decyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Bis(2-hydroxypropyl)ammonium decyl sulphate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell lysis buffers and protein extraction protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in formulations of detergents, emulsifiers, and foaming agents.
Mécanisme D'action
The mechanism of action of bis(2-hydroxypropyl)ammonium decyl sulphate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and foams. Its molecular structure allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .
Comparaison Avec Des Composés Similaires
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different ionic nature.
Cetyltrimethylammonium bromide (CTAB): A cationic surfactant with applications in similar fields.
Triton X-100: A non-ionic surfactant used in biochemical research.
Uniqueness: Bis(2-hydroxypropyl)ammonium decyl sulphate is unique due to its specific combination of hydrophilic and hydrophobic properties, which allows for versatile applications in both aqueous and non-aqueous systems. Its dual functionality as a surfactant and a reagent in chemical reactions sets it apart from other similar compounds .
Propriétés
Numéro CAS |
66161-59-9 |
|---|---|
Formule moléculaire |
C18H41NO6S |
Poids moléculaire |
399.6 g/mol |
Nom IUPAC |
dodecyl hydrogen sulfate;1-(2-hydroxypropylamino)propan-2-ol |
InChI |
InChI=1S/C12H26O4S.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-5(8)3-7-4-6(2)9/h2-12H2,1H3,(H,13,14,15);5-9H,3-4H2,1-2H3 |
Clé InChI |
QUZFOIYSOMYJOT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOS(=O)(=O)O.CC(CNCC(C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-acetyl-4-{bis[(propan-2-yl)oxy]phosphoryl}but-2-enoate](/img/structure/B14475432.png)
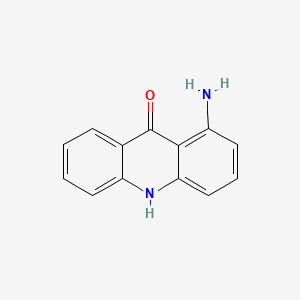


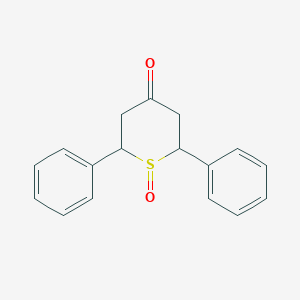
![10-Azatricyclo[6.4.1.02,7]trideca-2,4,6-triene;hydrochloride](/img/structure/B14475448.png)
![N,N'-Bis{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethyl}urea](/img/structure/B14475453.png)

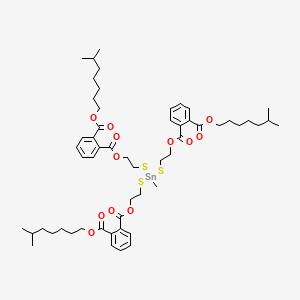


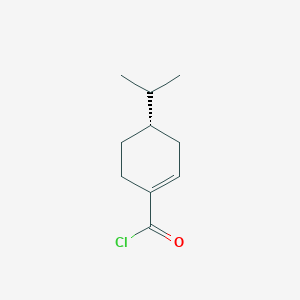
![2-(4-Methoxyphenyl)-4H-furo[2,3-h]-1-benzopyran-4-one](/img/structure/B14475482.png)
